

# 3-Hydroxy-5-methylbenzonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzonitrile

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An In-Depth Technical Guide to **3-Hydroxy-5-methylbenzonitrile**

## Abstract

This technical guide provides a comprehensive overview of **3-Hydroxy-5-methylbenzonitrile** (CAS No. 95658-81-4), a bifunctional aromatic compound of significant interest in synthetic chemistry. By virtue of its hydroxyl and nitrile functionalities, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details its fundamental physicochemical properties, spectroscopic characteristics, a validated synthetic protocol, and critical safety information, designed for researchers, chemists, and professionals in drug development.

## Molecular and Physicochemical Properties

**3-Hydroxy-5-methylbenzonitrile**, also known as 3-cyano-5-methylphenol, is a substituted aromatic compound. The presence of a hydroxyl group (a hydrogen bond donor and weak acid), a nitrile group (a strong dipole and precursor to other functional groups), and a methyl group on the benzene ring imparts a unique combination of reactivity and physical properties.

The fundamental properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO	[1][2][3][4][5]
Molecular Weight	133.15 g/mol	[1][4][5][6]
IUPAC Name	3-hydroxy-5-methylbenzonitrile	[1][7]
CAS Number	95658-81-4	[1][3][4][5]
Synonyms	3-Cyano-5-methylphenol, 3-CYANO-5-HYDROXYTOLUENE	[1][3][4]
Physical Form	Solid	[7]
Monoisotopic Mass	133.052763847 Da	[1][2]

## Molecular Structure Diagram

Caption: 2D structure of **3-Hydroxy-5-methylbenzonitrile**.

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized **3-Hydroxy-5-methylbenzonitrile**. While a dedicated spectrum for this specific molecule is not provided, the expected signals can be inferred from its functional groups and data from analogous compounds.[8]

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak for the hydroxyl (O-H) stretch will appear around 3200-3600 cm<sup>-1</sup>. The nitrile (C≡N) group will exhibit a sharp, intense absorption in the 2220-2240 cm<sup>-1</sup> region.[8] Aromatic C=C stretching vibrations will be observed in the 1400-1650 cm<sup>-1</sup> range, while the methyl C-H stretch will be found around 2900-3050 cm<sup>-1</sup>. [8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton spectrum will feature distinct signals corresponding to the different hydrogen environments. The aromatic protons will appear as multiplets in the δ 6.5-7.5 ppm range. The methyl (CH<sub>3</sub>) protons will present as a singlet around δ 2.0-2.5 ppm. The

phenolic hydroxyl (OH) proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

- $^{13}\text{C}$  NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon is typically found in the  $\delta$  110-125 ppm range.[8] The aromatic carbons will resonate between  $\delta$  110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The methyl carbon will appear upfield, typically around  $\delta$  20-25 ppm.

## Synthesis and Purification

The synthesis of **3-Hydroxy-5-methylbenzonitrile** can be approached through several routes. A common and reliable method involves the cyanation of a corresponding aryl halide or diazonium salt. A plausible laboratory-scale protocol starting from 3-bromo-5-methylphenol is described below. This choice is based on the high efficiency of palladium-catalyzed cross-coupling reactions for forming C-CN bonds.[9]

## Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To synthesize **3-Hydroxy-5-methylbenzonitrile** from 3-bromo-5-methylphenol.

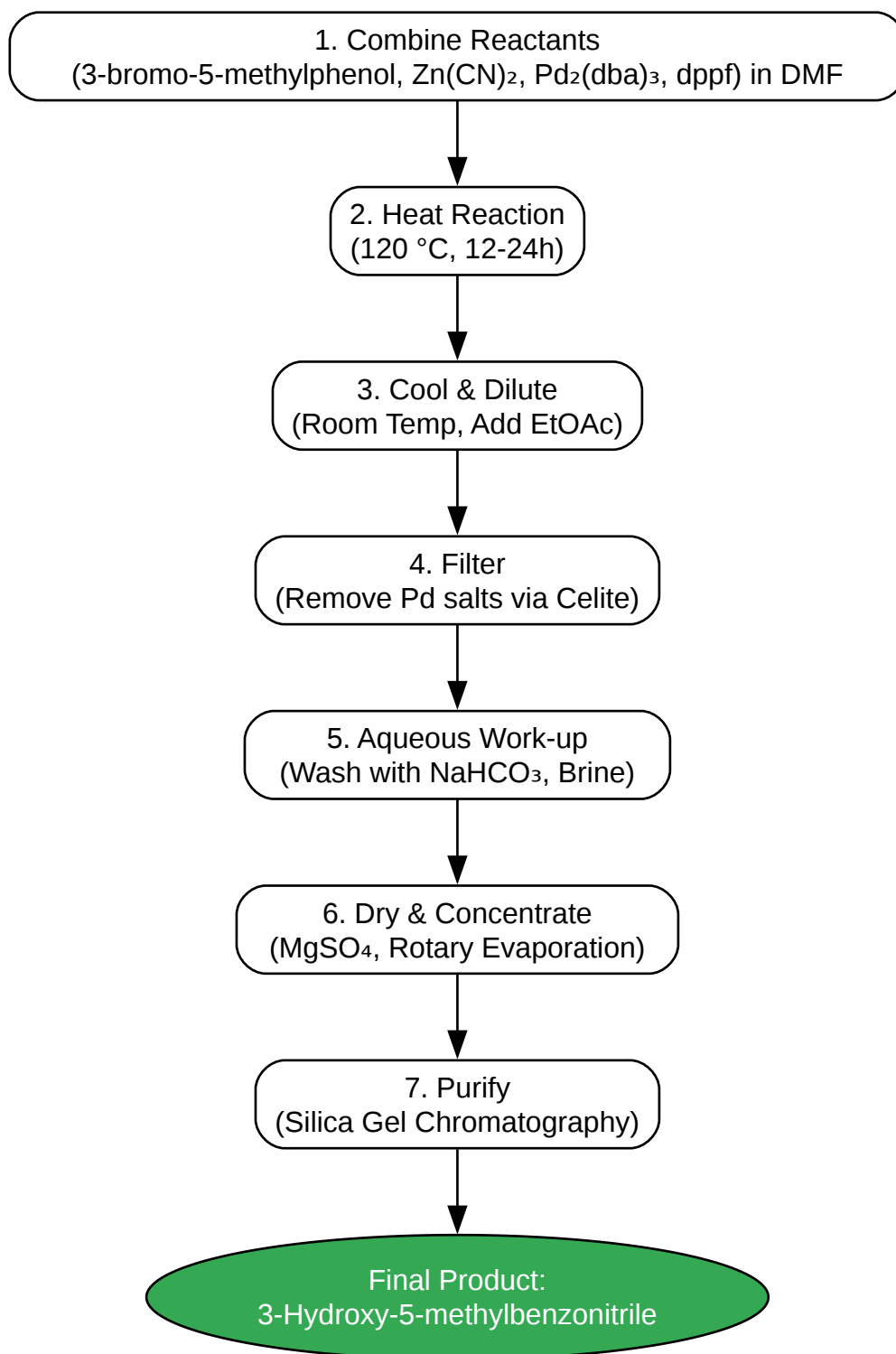
Materials:

- 3-bromo-5-methylphenol
- Zinc cyanide ( $\text{Zn}(\text{CN})_2$ )
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methylphenol (1.0 eq), zinc cyanide (0.6 eq),  $\text{Pd}_2(\text{dba})_3$  (0.02 eq), and dppf (0.08 eq).
- **Solvent Addition:** Add anhydrous DMF via syringe to dissolve the reagents.
- **Heating:** Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble palladium salts.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous  $\text{NaHCO}_3$  and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **3-Hydroxy-5-methylbenzonitrile**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Hydroxy-5-methylbenzonitrile**.

## Applications and Research Interest

Benzonitrile derivatives are crucial intermediates in organic synthesis.<sup>[9]</sup> The nitrile group is highly versatile and can be converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a wide range of chemical entities.<sup>[9]</sup>

- **Pharmaceutical Scaffolding:** The **3-hydroxy-5-methylbenzonitrile** moiety can be found in scaffolds for developing novel therapeutic agents. The phenol group can act as a hydrogen bond donor, interacting with biological targets, while the nitrile can be a key pharmacophoric element or a synthetic handle for further elaboration.
- **Agrochemicals:** Substituted benzonitriles are used in the synthesis of herbicides and pesticides. The specific substitution pattern of this molecule makes it a candidate for creating new agrochemical compounds.
- **Materials Science:** The rigid aromatic structure and polar functional groups make it a useful precursor for synthesizing liquid crystals, polymers, and other advanced materials.

## Safety and Handling

**3-Hydroxy-5-methylbenzonitrile** is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.<sup>[1][6]</sup>

- **GHS Hazard Statements:**
  - H302: Harmful if swallowed.<sup>[1][7]</sup>
  - H312: Harmful in contact with skin.<sup>[1]</sup>
  - H315: Causes skin irritation.<sup>[1][7]</sup>
  - H319: Causes serious eye irritation.<sup>[1][7]</sup>
  - H332: Harmful if inhaled.<sup>[1]</sup>
  - H335: May cause respiratory irritation.<sup>[1][7]</sup>
- **Precautionary Measures:** Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and ensure thorough washing after handling.<sup>[6][7]</sup>

- Extinguishing Media: In case of fire, use dry chemical, foam, carbon dioxide, or water spray. Combustion may produce toxic fumes, including nitrogen oxides and cyanide compounds.[6]

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